5-Chloro-3-methoxypyridin-2-ol
Overview
Description
5-Chloro-3-methoxypyridin-2-ol is a heterocyclic compound that features a pyridinone core with a chlorine atom at the 5-position and a methoxy group at the 3-position
Mechanism of Action
Target of Action
It’s worth noting that pyridinone derivatives have been found in many important synthetic drug molecules and have shown clinical and biological applications . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
It’s known that pyridinone derivatives can form additional interactions with therapeutic targets, cross the cell membrane easily, and increase the water solubility of molecules . This suggests that 5-Chloro-3-methoxy-1H-pyridin-2-one may interact with its targets in a similar manner.
Biochemical Pathways
Indole derivatives, which are structurally similar to pyridinones, have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 5-Chloro-3-methoxy-1H-pyridin-2-one may affect similar pathways.
Pharmacokinetics
It’s known that pyridinone derivatives can cross the cell membrane easily and increase the water solubility of molecules , which could potentially impact their bioavailability.
Result of Action
It’s known that pyridinone derivatives have diverse pharmaceutical, agricultural, and industrial applications , suggesting that 5-Chloro-3-methoxy-1H-pyridin-2-one may have similar effects.
Action Environment
It’s known that the physicochemical properties of pyridinone derivatives can be manipulated by adjustment of polarity, lipophilicity, and hydrogen bonding , which suggests that these factors may influence the action of 5-Chloro-3-methoxy-1H-pyridin-2-one.
Biochemical Analysis
Biochemical Properties
5-Chloro-3-methoxy-1H-pyridin-2-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can affect the metabolic pathways in which these enzymes are involved .
Cellular Effects
The effects of 5-Chloro-3-methoxy-1H-pyridin-2-one on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain transcription factors, leading to changes in gene expression that can impact cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 5-Chloro-3-methoxy-1H-pyridin-2-one exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in the conformation of the target molecules, thereby altering their activity. Additionally, this compound can influence gene expression by interacting with DNA or RNA, leading to changes in the transcriptional and translational processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Chloro-3-methoxy-1H-pyridin-2-one change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed its potential to cause sustained changes in cellular processes .
Dosage Effects in Animal Models
The effects of 5-Chloro-3-methoxy-1H-pyridin-2-one vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a certain dosage is required to achieve a noticeable impact on biological processes. Toxicity studies have indicated that high doses can cause significant adverse effects, including organ damage and altered metabolic functions .
Metabolic Pathways
5-Chloro-3-methoxy-1H-pyridin-2-one is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect the metabolic flux and levels of metabolites in the body. Understanding these pathways is essential for predicting the pharmacokinetics and pharmacodynamics of this compound .
Transport and Distribution
The transport and distribution of 5-Chloro-3-methoxy-1H-pyridin-2-one within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. The compound’s distribution can affect its overall efficacy and potential side effects .
Subcellular Localization
The subcellular localization of 5-Chloro-3-methoxy-1H-pyridin-2-one is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can impact its interactions with other biomolecules and its overall biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-methoxypyridin-2-ol can be achieved through several methods. One common approach involves the chlorination of 3-methoxy-2-pyridone. This reaction typically uses thionyl chloride or phosphorus oxychloride as the chlorinating agents under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-methoxypyridin-2-ol undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyridinone ring can be reduced to form a dihydropyridinone derivative.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Formation of 5-substituted-3-methoxy-1H-pyridin-2-one derivatives.
Oxidation: Formation of 5-chloro-3-hydroxy-1H-pyridin-2-one.
Reduction: Formation of 5-chloro-3-methoxy-1,2-dihydro-1H-pyridin-2-one.
Scientific Research Applications
5-Chloro-3-methoxypyridin-2-ol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory and anticancer properties.
Materials Science: It is utilized in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-2-pyridone: Lacks the chlorine atom, resulting in different reactivity and biological activity.
5-Chloro-2-pyridone: Lacks the methoxy group, affecting its electronic properties and applications.
3,5-Dichloro-2-pyridone: Contains an additional chlorine atom, leading to increased reactivity in nucleophilic substitution reactions.
Uniqueness
5-Chloro-3-methoxypyridin-2-ol is unique due to the presence of both chlorine and methoxy groups, which confer distinct electronic and steric properties. These features make it a versatile intermediate in organic synthesis and a valuable compound in various research applications .
Properties
IUPAC Name |
5-chloro-3-methoxy-1H-pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2/c1-10-5-2-4(7)3-8-6(5)9/h2-3H,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YERTYULGRITLAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CNC1=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00240762 | |
Record name | 5-Chloro-3-methoxy-1H-pyridin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00240762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94135-59-8 | |
Record name | 5-Chloro-3-methoxy-2(1H)-pyridinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94135-59-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-3-methoxy-1H-pyridin-2-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094135598 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Chloro-3-methoxy-1H-pyridin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00240762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloro-3-methoxy-1H-pyridin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.093.529 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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